An In-depth Technical Guide to the Shikimate Pathway: Regulation, Intermediates, and Experimental Considerations
An In-depth Technical Guide to the Shikimate Pathway: Regulation, Intermediates, and Experimental Considerations
Introduction
The shikimate pathway is a crucial seven-step metabolic route responsible for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, algae, plants, and some protozoans.[1][2] Notably absent in mammals, this pathway presents a prime target for the development of herbicides and antimicrobial agents.[3][4] The end product, chorismate, serves as a precursor for a wide array of secondary metabolites, including pigments, alkaloids, hormones, and cell wall components, highlighting its significance in cellular metabolism.[5][6] In vascular plants, it is estimated that over 30% of photosynthetically fixed carbon is channeled through this pathway.[6] This guide provides a comprehensive technical overview of the shikimate pathway's regulation, its intermediates, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
The Core Pathway and Its Intermediates
The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the formation of chorismate.[5][7] This process involves seven key enzymes and their corresponding intermediates.
Enzymes and Intermediates of the Shikimate Pathway
| Step | Enzyme | Abbreviation | Substrate(s) | Product |
| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | 3-dehydroquinate (B1236863) synthase | DHQS | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate (DHQ) |
| 3 | 3-dehydroquinate dehydratase | DHQD | 3-dehydroquinate (DHQ) | 3-dehydroshikimate (DHS) |
| 4 | Shikimate dehydrogenase | SDH | 3-dehydroshikimate (DHS) | Shikimate |
| 5 | Shikimate kinase | SK | Shikimate | Shikimate 3-phosphate (S3P) |
| 6 | 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Shikimate 3-phosphate (S3P), Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | Chorismate synthase | CS | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate |
Table 1: The seven enzymatic steps of the shikimate pathway.
The organization of these enzymes varies across different organisms. In bacteria, the enzymes are typically monofunctional.[7] In contrast, fungi and protists possess a pentafunctional enzyme, the AROM complex, which catalyzes steps two through six.[7] Plants exhibit a bifunctional DHQ dehydratase/shikimate dehydrogenase.[7]
Regulation of the Shikimate Pathway
Metabolic flux through the shikimate pathway is tightly controlled to meet the cellular demand for aromatic amino acids and other chorismate-derived compounds. The primary regulatory mechanisms include feedback inhibition and transcriptional control, with notable differences between microorganisms and plants.
Feedback Inhibition and Allosteric Regulation
In many microorganisms, the first enzyme, DAHPS, is a critical control point and is subject to feedback inhibition by the aromatic amino acids.[5][7] This allosteric regulation allows the cell to quickly respond to changes in the intracellular concentrations of these amino acids.
Chorismate mutase (CM), which catalyzes the conversion of chorismate to prephenate, the precursor for phenylalanine and tyrosine, also serves as a key regulatory branch point.[8] Its activity is often allosterically regulated.[8][9]
In contrast to microorganisms, DAHPS activity in higher plants is generally not subject to significant allosteric control by aromatic amino acids.[4][10] Instead, regulation in plants appears to occur predominantly at the genetic level.[4][5] However, recent studies on Arabidopsis thaliana have revealed a more complex regulatory network. For instance, the intermediate chorismate and the phenylpropanoid pathway intermediate caffeate have been shown to inhibit all A. thaliana DAHPS isoforms.[11][12] Furthermore, tyrosine and tryptophan can inhibit the AtDHS2 isoform.[11]
Transcriptional Control
In microorganisms, the genes encoding the shikimate pathway enzymes are often organized into operons, allowing for coordinated regulation of their expression.[5] In plants, the expression of genes encoding shikimate pathway enzymes can be influenced by various developmental and environmental cues.[5] Several of the pathway's enzymes exist as isoenzymes, with their expression varying between different organs and in response to changing environmental conditions.[4][5]
The Shikimate Pathway as a Drug Target
The absence of the shikimate pathway in animals makes its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents.[3][5]
Glyphosate (B1671968): A Case Study
The most well-known inhibitor of the shikimate pathway is glyphosate, the active ingredient in the herbicide Roundup®.[1][13] Glyphosate acts as an uncompetitive inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase.[1][13] It binds to the EPSPS-S3P complex, mimicking the tetrahedral intermediate of the reaction with phosphoenolpyruvate.[14] This inhibition blocks the production of EPSP, leading to the accumulation of shikimate and deregulation of the pathway, ultimately causing plant death.[14][15]
Other Inhibitors
Researchers have designed and synthesized other potent inhibitors targeting enzymes in the shikimate pathway. For example, inhibitors mimicking the tetrahedral intermediate of the DAH7PS reaction have shown strong inhibition of the Mycobacterium tuberculosis enzyme.[3][16] Additionally, the natural phenolic compound chlorogenic acid has been identified as an inhibitor of dehydroquinate synthase (DHQS).[17]
Quantitative Data on Shikimate Pathway Inhibitors
| Enzyme Target | Inhibitor | Organism | Inhibition Constant (Ki / IC50) |
| DAHPS | Intermediate mimic | Mycobacterium tuberculosis | Nanomolar range Ki[16] |
| DHQS | Chlorogenic Acid | Providencia alcalifaciens | Ki = 235 ± 21 µM[17] |
| EPSPS | Glyphosate | Plants/Bacteria | Varies by species |
Table 2: Examples of inhibitors targeting shikimate pathway enzymes.
Experimental Protocols
Studying the shikimate pathway involves a variety of biochemical and molecular techniques. Below are outlines of key experimental protocols.
Expression and Purification of Recombinant Shikimate Pathway Enzymes
Objective: To produce pure, active enzyme for kinetic and structural studies.
General Protocol Outline:
-
Cloning: The gene encoding the enzyme of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced, for example, by the addition of IPTG.[18][19]
-
Lysis: Cells are harvested and lysed to release the cellular contents.[18]
-
Purification:
-
Affinity Chromatography: If the protein is tagged, affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a highly effective first purification step.[19]
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge and can be used to remove remaining impurities.[19]
-
Size-Exclusion Chromatography: This final "polishing" step separates proteins based on their size and can also be used for buffer exchange.[19]
-
-
Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay.[18]
Enzyme Activity Assays
Objective: To measure the catalytic activity of a shikimate pathway enzyme and to screen for potential inhibitors.
Example: Coupled Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD)
This assay measures DHQD activity by coupling the formation of its product, 3-dehydroshikimate, to the oxidation of NADPH by shikimate dehydrogenase (SDH).[18][20] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[18]
Reaction Mixture:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)[20]
-
Substrate: 3-dehydroquinate (DHQ)[20]
-
Cofactor: NADPH[20]
-
Coupling Enzyme: Shikimate Dehydrogenase (SDH)[20]
-
Enzyme: Purified 3-dehydroquinate dehydratase (DHQD)[20]
Procedure:
-
Prepare the reaction mixture in a cuvette.
-
Initiate the reaction by adding the DHQD enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[20]
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time curve.
Example: EPSP Synthase Activity Assay
The activity of EPSPS can be determined by measuring the production of inorganic phosphate (Pi) in the forward reaction using a malachite green-based assay or by directly measuring the formation of EPSP using LC-MS.[21][22]
Reaction Mixture (Phosphate Assay):
-
Assay Buffer (e.g., 100 mM MOPS, 1 mM MgCl₂, 10% glycerol)[23]
-
Substrates: Shikimate-3-phosphate (S3P) and Phosphoenolpyruvate (PEP)[21]
-
Enzyme: Purified EPSP synthase[21]
Procedure (Phosphate Assay):
-
Incubate the enzyme with substrates for a set time.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent like malachite green.[21]
Metabolite Analysis
Objective: To quantify the intermediates of the shikimate pathway in biological samples.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the targeted analysis of shikimate pathway metabolites.
General Protocol Outline:
-
Sample Extraction: Metabolites are extracted from the biological material (e.g., plant tissue, bacterial cells) using a suitable solvent system.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. The choice of column (e.g., C18, HILIC) and mobile phase is critical for resolving the different intermediates.[24]
-
Mass Spectrometry Detection: The separated metabolites are detected and quantified using a mass spectrometer. This provides high sensitivity and specificity.[24]
-
Data Analysis: The concentrations of the metabolites are determined by comparing their peak areas to those of known standards.
Visualizations
The Shikimate Pathway
Caption: The seven enzymatic steps of the shikimate pathway.
Regulation of the Shikimate Pathway in Microorganisms
Caption: Feedback inhibition of DAHPS in microorganisms.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Conclusion
The shikimate pathway represents a central hub in the metabolism of many organisms, and its unique absence in animals underscores its importance as a target for drug and herbicide development. A thorough understanding of its intermediates, regulatory mechanisms, and the enzymes that catalyze its steps is crucial for researchers in both academia and industry. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital metabolic route, paving the way for innovations in biotechnology, agriculture, and medicine.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE SHIKIMATE PATHWAY | Annual Reviews [annualreviews.org]
- 5. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glyphosate - Wikipedia [en.wikipedia.org]
- 14. ncwss.org [ncwss.org]
- 15. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 16. Potent inhibitors of a shikimate pathway enzyme from Mycobacterium tuberculosis: combining mechanism- and modeling-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. MurA-catalyzed synthesis of 5-enolpyruvylshikimate-3-phosphate confers glyphosate tolerance in bryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti [mdpi.com]
- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]
